2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a sulfanyl (-S-) linker. The acetamide moiety is functionalized with an oxolan-2-ylmethyl group (tetrahydrofurfuryl), contributing to its solubility and conformational flexibility.
Propriétés
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-13-5-3-12(4-6-13)15-7-8-17(21-20-15)24-11-16(22)19-10-14-2-1-9-23-14/h3-8,14H,1-2,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBTCOLDMNEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide (CAS Number: 893983-82-9) is a novel synthetic molecule that has garnered attention for its potential biological activities. It features a pyridazine core with a bromophenyl substituent and a thioether linkage, which are significant for its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18BrN3O2S
- Molecular Weight : 408.3 g/mol
- Structure : The compound contains a pyridazine ring, a bromophenyl group, and an oxolane moiety, contributing to its unique biological profile.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : Initial studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Binding : The structural components allow for binding to various receptors, including those involved in inflammatory responses and cancer progression.
- Antioxidant Properties : The presence of the thioether group may confer antioxidant activity, which could protect cells from oxidative stress.
Anticancer Activity
Recent research has indicated that compounds similar to 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound induces apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Cytokine Inhibition : It significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated macrophages.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Study on Apoptotic Induction :
- Inflammation Model :
-
Antimicrobial Efficacy :
- A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting a dual action against both planktonic and sessile forms .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine/Pyridazinone Core
Key Observations :
- Replacement of the pyridazinone oxygen (-O- in ) with a sulfanyl group (-S-) in the target compound may reduce hydrogen-bonding capacity but enhance lipophilicity.
- The 4-bromophenyl group (target compound) vs. 4-methylphenyl () introduces distinct electronic effects: bromine’s electronegativity could strengthen binding interactions compared to methyl’s electron-donating properties .
Heterocyclic Ring Modifications
Example: Pyridazine vs. Pyrazine Derivatives
The compound 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () replaces pyridazine with pyrazine (two nitrogen atoms at positions 1 and 4).
Acetamide Substituent Variations
Table 2: Acetamide Functional Group Comparisons
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
